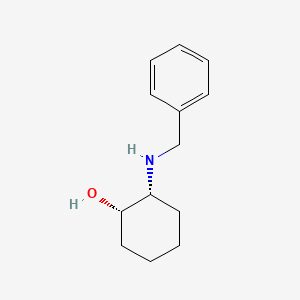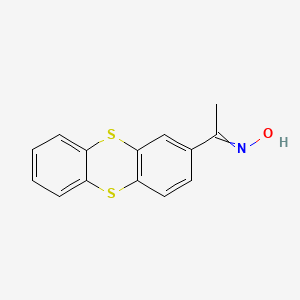![molecular formula C8H14N4O5 B13708616 N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide](/img/structure/B13708616.png)
N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique azido group, which imparts distinct chemical properties and reactivity. It is a derivative of a sugar molecule, making it an interesting subject for research in both organic chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide typically involves multiple steps, starting from a suitable sugar precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar precursor are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Azido Group: The azido group is introduced through nucleophilic substitution reactions, often using sodium azide (NaN3) as the azide source.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques.
化学反応の分析
Types of Reactions
N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen Gas (H2) and Catalyst: Used for reducing the azido group to an amine.
Pyridinium Chlorochromate (PCC): Used for oxidizing hydroxyl groups to carbonyl groups.
Major Products Formed
Amines: Formed by the reduction of the azido group.
Esters and Ethers: Formed by substitution reactions involving hydroxyl groups.
Carbonyl Compounds: Formed by the oxidation of hydroxyl groups.
科学的研究の応用
N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Studied for its potential in labeling and tracking biomolecules due to its azido group.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide involves its azido group, which can participate in bioorthogonal reactions. These reactions occur without interfering with native biological processes, making the compound useful for labeling and tracking biomolecules. The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages.
類似化合物との比較
Similar Compounds
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R)-5-Acetamido-4-[(2R,3R,4S,5S,6R)-4-[ (2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: Another complex sugar derivative with multiple hydroxyl and acetamido groups.
Lacto-N-triaose: A trisaccharide with similar structural features but lacking the azido group.
Uniqueness
The presence of the azido group in N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide makes it unique compared to other similar compounds. This group imparts distinct reactivity, particularly in bioorthogonal chemistry, making the compound valuable for specific applications in scientific research.
特性
分子式 |
C8H14N4O5 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC名 |
N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide |
InChI |
InChI=1S/C8H14N4O5/c1-3(14)10-8-7(16)5(11-12-9)6(15)4(2-13)17-8/h4-8,13,15-16H,2H2,1H3,(H,10,14)/t4-,5+,6-,7-,8-/m1/s1 |
InChIキー |
XXMZSPIKXHMIQT-OZRXBMAMSA-N |
異性体SMILES |
CC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)N=[N+]=[N-])O |
正規SMILES |
CC(=O)NC1C(C(C(C(O1)CO)O)N=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate](/img/structure/B13708544.png)
![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)
![2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine](/img/structure/B13708560.png)




![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)






